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molecular formula C6H12O2 B8660826 3-Methylidenepentane-2,4-diol CAS No. 145873-56-9

3-Methylidenepentane-2,4-diol

Cat. No. B8660826
M. Wt: 116.16 g/mol
InChI Key: GSTHQNTUGGGKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05298631

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([OH:8])[C:3](=[CH2:7])[CH:4](C)[OH:5].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[CH2:7]=[C:3]([CH2:2][OH:8])[CH2:4][OH:5].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.76 g
Type
reactant
Smiles
CC(C(C(O)C)=C)O
Step Three
Name
Quantity
8.62 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 110 mmol
AMOUNT: MASS 9.69 g
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 mmol
AMOUNT: MASS 6.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05298631

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([OH:8])[C:3](=[CH2:7])[CH:4](C)[OH:5].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[CH2:7]=[C:3]([CH2:2][OH:8])[CH2:4][OH:5].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1

Inputs

Step One
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.76 g
Type
reactant
Smiles
CC(C(C(O)C)=C)O
Step Three
Name
Quantity
8.62 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 110 mmol
AMOUNT: MASS 9.69 g
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 mmol
AMOUNT: MASS 6.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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